2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline
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Overview
Description
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an indole moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, indoles, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides.
Scientific Research Applications
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares a naphthalene moiety but differs in the functional groups attached.
1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol: Contains a naphthalene ring but has different substituents.
Uniqueness
2-Methyl-1-[(4-propoxynaphthyl)sulfonyl]indoline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both a sulfonyl group and an indole moiety makes it a versatile compound for various chemical and biological studies.
Properties
Molecular Formula |
C22H23NO3S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-methyl-1-(4-propoxynaphthalen-1-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C22H23NO3S/c1-3-14-26-21-12-13-22(19-10-6-5-9-18(19)21)27(24,25)23-16(2)15-17-8-4-7-11-20(17)23/h4-13,16H,3,14-15H2,1-2H3 |
InChI Key |
OUUYOAJSUQNJQT-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(CC4=CC=CC=C43)C |
Origin of Product |
United States |
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